

A Comparative Analysis of Dinoseb Toxicity in Mammals and Birds

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Compound of Interest

Compound Name: *Dinoseb*

Cat. No.: *B1670700*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the toxicity of **Dinoseb** in mammals and birds, drawing upon experimental data to elucidate species-specific differences in acute toxicity, reproductive and developmental effects, and mechanisms of action.

Executive Summary

Dinoseb, a dinitrophenolic compound formerly used as a herbicide and pesticide, exhibits high toxicity in both mammals and birds. Its primary mechanism of action is the uncoupling of oxidative phosphorylation, leading to impaired energy production and subsequent cellular damage. While toxic to both classes, notable differences exist in acute lethal doses and the manifestation of reproductive and developmental toxicities. Mammalian studies, particularly in rats and rabbits, have detailed specific teratogenic effects, including skeletal and neurological abnormalities. Avian toxicity data also indicates high acute toxicity and potential for reproductive harm, although species-specific data on developmental effects are less detailed. This guide synthesizes the available quantitative data and experimental methodologies to provide a clear comparative overview for research and risk assessment purposes.

Data Presentation

Table 1: Comparative Acute Toxicity of Dinoseb in Mammals and Birds

Class	Species	Route of Administration	LD50 (mg/kg)	LC50 (ppm)	Reference(s)
Mammal	Rat	Oral	25 - 60	-	
Mammal	Mouse	Oral	14 - 114	-	
Mammal	Guinea Pig	Oral	25	-	
Mammal	Rabbit	Oral	14 - 114	-	
Mammal	Rabbit	Dermal	40 - 200	-	
Bird	Bobwhite Quail	Oral	7 - 9	409 (5-8 day dietary)	
Bird	Ring-necked Pheasant	Oral	7 - 9	515 (5-8 day dietary)	
Bird	Mallard Duck	Oral	-	410 (5-day dietary)	

Table 2: Comparative Reproductive and Developmental Toxicity of Dinoseb

Class	Species	Dosage	Effects Observed	Reference(s)
Mammal	Rat	~10 mg/kg/day (oral)	Decreased sperm count and abnormal sperm shape. Decreased fertility, poor newborn survival.	
Mammal	Rat	10 mg/kg/day (gavage, GDs 6-15)	Maternal toxicity, increased fetal malformations (microphthalmia), delayed skeletal ossification.	
Mammal	Rabbit	10 mg/kg/day (gavage, GDs 6-18)	Teratogenic effects (neural tube defects, skeletal anomalies) without significant maternal toxicity.	
Mammal	Rabbit	3 and 9 mg/kg/day (dermal, GDs 7-19)	Maternal toxicity (hyperthermia, reduced body weight). Increased fetal resorption, anophthalmia, hydrocephaly, cleft palate, microphthalmia,	

			and microcephaly.
			General adverse effects on reproduction include reduced fertility, eggshell thinning, and impaired incubation and chick-rearing behaviors. Embryonic effects can include mortality, reduced hatchability, and developmental abnormalities.
Bird	General	-	

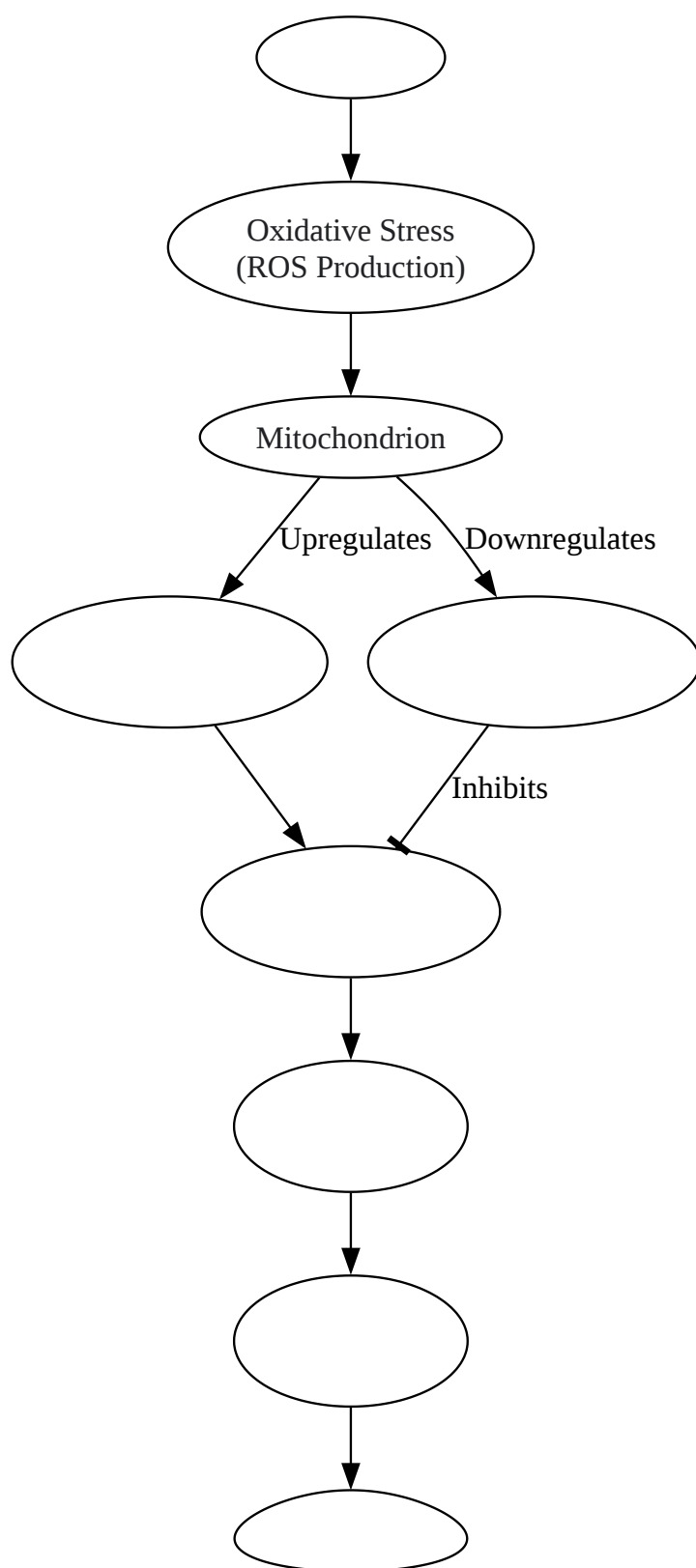
Signaling Pathways and Mechanisms of Toxicity

Dinoseb's primary toxic effect stems from its ability to act as a protonophore, uncoupling oxidative phosphorylation in the mitochondria. This disruption of the proton gradient across the inner mitochondrial membrane inhibits ATP synthesis, leading to a cellular energy crisis and the generation of reactive oxygen species (ROS), which in turn induces oxidative stress. This oxidative stress is a key trigger for the intrinsic apoptosis pathway.

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The resulting cellular stress and damage can initiate apoptosis through the mitochondrial-mediated pathway. This involves the release of cytochrome c from the mitochondria, which is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the formation of pores in the

mitochondrial outer membrane. Released cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.

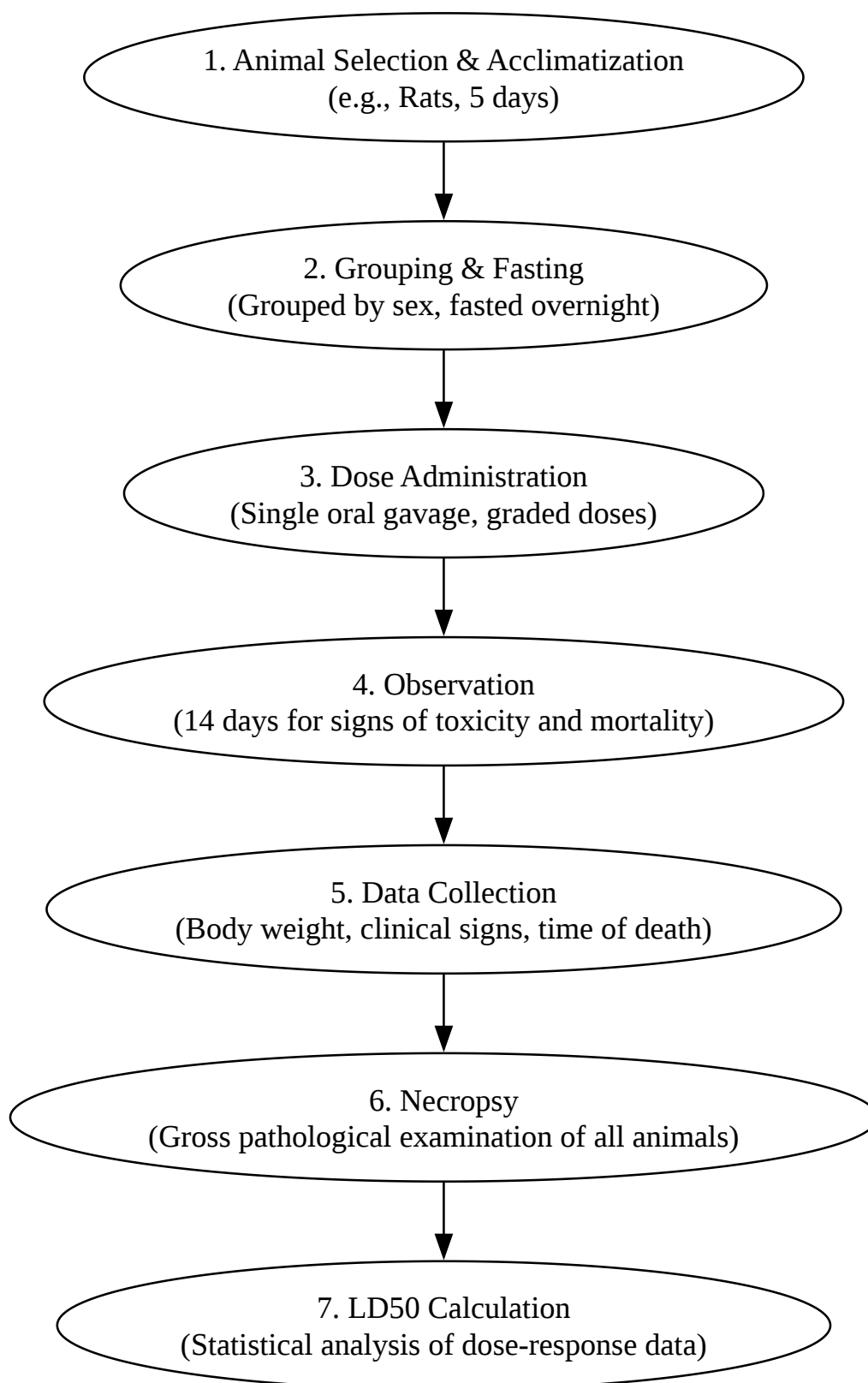


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Experimental Protocols

Acute Oral Toxicity Study (Modified from OECD Guideline 401)

This protocol outlines the general procedure for determining the acute oral toxicity (LD50) of a substance in rodents.



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Procedure:

- **Animal Selection and Acclimatization:** Healthy, young adult rodents (e.g., rats) are acclimatized to laboratory conditions for at least 5 days. They are housed in appropriate cages with controlled temperature ($22 \pm 3^{\circ}\text{C}$) and humidity (30-70%), and a 12-hour light/dark cycle.
- **Grouping and Fasting:** Animals are grouped by sex, with at least 5 animals per dose group. Food is withheld overnight before dosing.
- **Dose Administration:** The test substance is administered in a single dose
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